![molecular formula C20H19N7O7 B584502 10-Formyl Folic Acid-d4 CAS No. 461426-41-5](/img/no-structure.png)
10-Formyl Folic Acid-d4
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Overview
Description
10-Formyl Folic Acid-d4 is a labeled derivative of 10-Formyl Folic Acid . It is a stable isotope-labeled compound that has four deuterium atoms incorporated within its molecular structure . This compound is a member of the B-vitamin family and plays a vital role in DNA synthesis and repair, amino acid metabolism, and cell division . It is structurally similar to folic acid, with the addition of a formyl group at the 10-position .
Molecular Structure Analysis
The molecular formula of 10-Formyl Folic Acid-d4 is C20H15D4N7O7, and its molecular weight is 473.43 g/mol . The IUPAC name is (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid .
Chemical Reactions Analysis
In the absence of antioxidants, 10-formyl-THF is readily oxidized to 10-formyl-DHF, and on prolonged incubation, is further oxidized to 10-formyl-folic acid .
Physical And Chemical Properties Analysis
10-Formyl Folic Acid-d4 is a yellow or orange crystalline powder that is soluble in water and ethanol . The labeled compound is stable under normal conditions and has a shelf life of several years if stored appropriately .
Scientific Research Applications
Use as Internal Standards in Stable Isotope Dilution Assays
10-Formyl Folic Acid-d4, a labeled variant of folic acid, plays a crucial role in the synthesis of labeled vitamers of folic acid, such as tetrahydrofolate, 5-formyltetrahydrofolate, 5-methyltetrahydrofolate, and 10-formylfolate. These labeled compounds are pivotal for stable isotope dilution assays, providing a method for accurate quantification of folates in various matrices. The synthesis involves deuterating p-aminobenzoic acid, followed by coupling to glutamic acid and 6-formylpterin. Mass spectrometric studies validate their use as internal standards, highlighting their importance in analytical chemistry for folate quantification (Freisleben, Schieberle, & Rychlik, 2002).
Involvement in One-Carbon Metabolism and Developmental Processes
10-Formyl Folic Acid-d4, by virtue of its involvement in one-carbon metabolism, is crucial for understanding the biochemical mechanisms through which folates act during development. Research demonstrates the importance of 10-formyltetrahydrofolate, a related compound, in embryonic development and in preventing neural tube defects (NTDs). Studies on gene deletions affecting folate metabolism provide insight into the critical roles these compounds play in mammalian development and offer potential links between folate metabolism and birth defects such as NTDs (Momb et al., 2012).
Role in Nucleotide Biosynthesis and Potential Antitumor Applications
Research into the synthesis of pyrimidodiazepine-based folates as potential inhibitors of glycinamide ribonucleotide formyltransferase (GARFT) highlights the role of 10-formyl-5,6,7,8-tetrahydrofolic acid, and by extension its labeled variants, in purine nucleotide biosynthesis. Inhibiting GARFT could impair de novo purine biosynthesis, offering a biochemical rationale for targeting this pathway in antitumor chemotherapy. The conversion of glycinamide ribonucleotide (GAR) to N-formylglycinamide ribonucleotide (FGAR) showcases the critical function of formylfolates in nucleotide biosynthesis (Parker et al., 2002).
Nutritional and Metabolic Insights from Food Chemistry
10-Formyl Folic Acid-d4's natural counterpart, 10-formyltetrahydrofolate, has been studied in various food matrices to understand its nutritional value and stability. These studies provide insights into the folate content and its forms in foods like soybeans and sweet peppers, contributing to our understanding of folate bioavailability and nutritional value in human diets. Such research aids in dietary recommendations and the development of fortified foods to enhance folate intake (Ginting & Arcot, 2004; Phillips et al., 2006).
Future Directions
10-Formyl Folic Acid-d4 is a valuable tool for studying the metabolism and function of folic acid in the body . Its unique labeling makes it an ideal candidate for various research and diagnostic applications, and its stability and easy solubility make it a convenient reagent for laboratory use . The future directions of 10-Formyl Folic Acid-d4 are likely to be influenced by the ongoing research in the field of folic acid metabolism .
properties
CAS RN |
461426-41-5 |
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Product Name |
10-Formyl Folic Acid-d4 |
Molecular Formula |
C20H19N7O7 |
Molecular Weight |
473.438 |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1/i1D,2D,3D,4D |
InChI Key |
UGWUWNVTCLDEOG-MNZXJJDISA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O |
synonyms |
N-[4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]formylamino]benzoyl-d4]-L-glutamic Acid; 10-Formylpteroylglutamic Acid-d4; N10-Formylfolic Acid-d4; N-[p-[N-[(2-Amino-4-hydroxy-6-pteridinyl)methyl]formamido]benzoyl-d4]-glutamic Acid; |
Origin of Product |
United States |
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